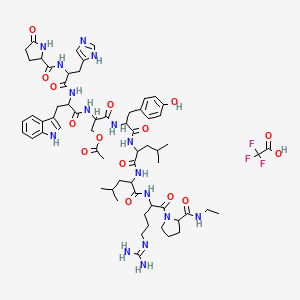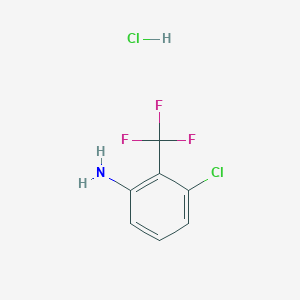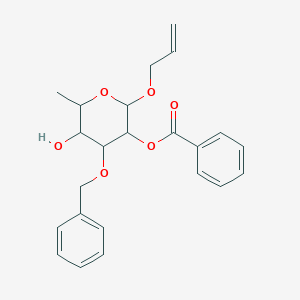
Fmoc-D-Phg(4-NO2)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-Phg(4-NO2)-OH: is a derivative of phenylglycine, a non-proteinogenic amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a nitro group at the para position of the phenyl ring, and a D-configuration of the amino acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Phg(4-NO2)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylglycine is protected using the Fmoc group. This is usually achieved by reacting D-phenylglycine with Fmoc chloride in the presence of a base such as sodium carbonate.
Nitration of the Phenyl Ring: The phenyl ring is nitrated at the para position using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in a solvent like dimethylformamide (DMF).
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF.
Reduction of Nitro Group: Hydrogen gas with palladium on carbon.
Major Products Formed
Fmoc Removal: D-Phg(4-NO2)-OH.
Reduction of Nitro Group: Fmoc-D-Phg(4-NH2)-OH.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-D-Phg(4-NO2)-OH is used in peptide synthesis as a building block. The Fmoc group serves as a protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation.
Biology and Medicine
In biological research, derivatives of phenylglycine are studied for their potential as enzyme inhibitors and as components of bioactive peptides. The nitro group can be a precursor for further functionalization, leading to compounds with diverse biological activities.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of peptide-based drugs
Wirkmechanismus
The mechanism of action of Fmoc-D-Phg(4-NO2)-OH would depend on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. In biological systems, the compound’s activity would depend on its interaction with specific molecular targets, such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-D-Phg-OH: Lacks the nitro group, making it less reactive for certain types of chemical modifications.
Fmoc-L-Phg(4-NO2)-OH: The L-configuration may result in different biological activity compared to the D-configuration.
Uniqueness
The presence of the nitro group in Fmoc-D-Phg(4-NO2)-OH allows for unique chemical modifications that are not possible with other derivatives. Additionally, the D-configuration may confer different biological properties compared to the L-configuration.
Eigenschaften
Molekularformel |
C23H18N2O6 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C23H18N2O6/c26-22(27)21(14-9-11-15(12-10-14)25(29)30)24-23(28)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,24,28)(H,26,27)/t21-/m1/s1 |
InChI-Schlüssel |
HEAJZXVAYJKFPC-OAQYLSRUSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


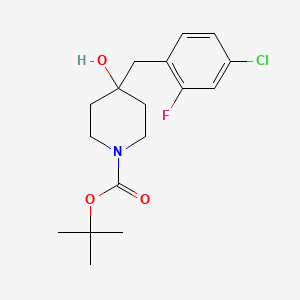
![1-[2-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B15124082.png)
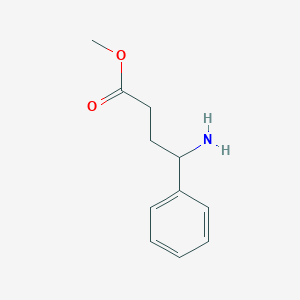
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B15124096.png)
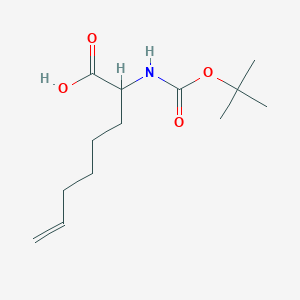
![N-Propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B15124108.png)
![1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine](/img/structure/B15124117.png)
![11-Phenyl-11H-benzo[b]fluoren-11-ol](/img/structure/B15124128.png)
![4',4''-(1,7-Heptanediyl)bis[(biphenyl-4'-carbonitrile)]](/img/structure/B15124134.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124142.png)
